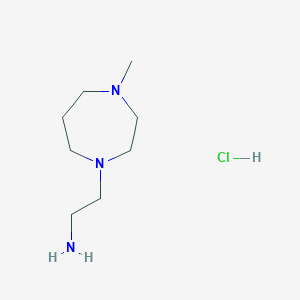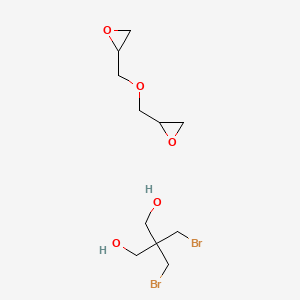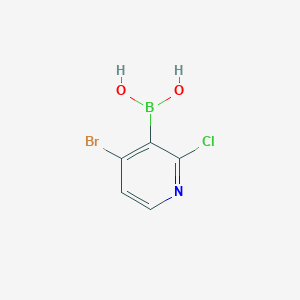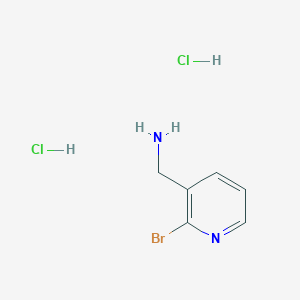![molecular formula C8H11NO3S B1514012 Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to a 3-[(1S)-1-aminoethyl] substituent. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- typically involves the sulfonation of benzene followed by the introduction of the aminoethyl group. The sulfonation process is carried out using concentrated sulfuric acid, which reacts with benzene to form benzenesulfonic acid. The reaction conditions usually involve heating the mixture to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is scaled up by using continuous flow reactors. These reactors allow for the efficient sulfonation of benzene and subsequent introduction of the aminoethyl group under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and various substituted benzenesulfonic acid compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in acid-catalyzed reactions, while the aminoethyl group can engage in nucleophilic substitution reactions. These properties make the compound a versatile reagent in both organic synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the aminoethyl group.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst.
Methanesulfonic acid: A simpler sulfonic acid with a methane group, used in various industrial processes.
Uniqueness
Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]- is unique due to the presence of the aminoethyl group, which enhances its reactivity and allows for a broader range of chemical reactions compared to other sulfonic acids. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H,10,11,12)/t6-/m0/s1 |
InChI Key |
JWZXSESGDAIHQY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)





![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1514014.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)
![2-[2-(4-Diphenylaminophenylamino)ethyl]-6-{2-[4-(5-phenyl-[1,3,4]oxadiazol-2-yl)phenylamino]ethylamino}-benzo[de]isoquinoline-1,3-dione](/img/structure/B1514017.png)
